molecular formula C25H21NO5 B12463070 4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12463070
M. Wt: 415.4 g/mol
InChI Key: PTTSFLURIUPQEC-UHFFFAOYSA-N
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Description

4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the core structure, followed by the introduction of the methoxyphenyl and benzoate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. Conditions often involve acidic or basic environments.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. Conditions often involve anhydrous solvents.

    Substitution: Common reagents include halogens and nucleophiles. Conditions often involve polar solvents and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl benzoate: Lacks the dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl group.

    3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate: Lacks the methoxyphenyl group.

Uniqueness

4-methoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

(4-methoxyphenyl) 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C25H21NO5/c1-30-15-5-7-16(8-6-15)31-25(29)13-3-2-4-14(11-13)26-23(27)21-17-9-10-18(20-12-19(17)20)22(21)24(26)28/h2-11,17-22H,12H2,1H3

InChI Key

PTTSFLURIUPQEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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